10-(4-Bromophenyl)-9(10H)-acridone
Overview
Description
10-(4-Bromophenyl)-9(10H)-acridone is a chemical compound with the molecular formula C19H12BrNO. It is a derivative of acridine, a nitrogen-containing heterocyclic compound. The presence of a bromophenyl group at the 10th position of the acridine ring system imparts unique chemical and physical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-Bromophenyl)-9(10H)-acridone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromoaniline and 9-chloroacridine.
Condensation Reaction: The 4-bromoaniline undergoes a condensation reaction with 9-chloroacridine in the presence of a suitable base, such as potassium carbonate, to form the desired product.
Reaction Conditions: The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (around 150°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
10-(4-Bromophenyl)-9(10H)-acridone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The acridine ring can undergo oxidation to form acridone derivatives.
Reduction Reactions: The compound can be reduced to form 10-(4-bromophenyl)acridine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol are employed.
Major Products
The major products formed from these reactions include substituted acridine derivatives, acridone derivatives, and reduced acridine compounds.
Scientific Research Applications
10-(4-Bromophenyl)-9(10H)-acridone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of various acridine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 10-(4-Bromophenyl)-9(10H)-acridone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can intercalate into DNA, disrupting the normal function of the genetic material and inhibiting the replication of cancer cells.
Pathways Involved: It can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways, such as the p53 pathway.
Comparison with Similar Compounds
Similar Compounds
10-Phenylacridine-9(10H)-one: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
10-(4-Chlorophenyl)acridine-9(10H)-one: Contains a chlorine atom instead of bromine, leading to variations in its chemical and physical properties.
10-(4-Methylphenyl)acridine-9(10H)-one: Contains a methyl group instead of bromine, affecting its overall reactivity and applications.
Uniqueness
10-(4-Bromophenyl)-9(10H)-acridone is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and imparts distinct photophysical properties, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
10-(4-bromophenyl)acridin-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrNO/c20-13-9-11-14(12-10-13)21-17-7-3-1-5-15(17)19(22)16-6-2-4-8-18(16)21/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXCSOFLAXFLPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2C4=CC=C(C=C4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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